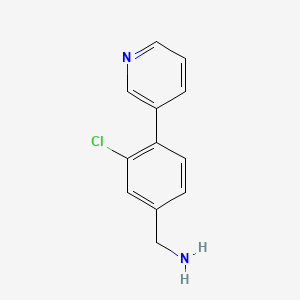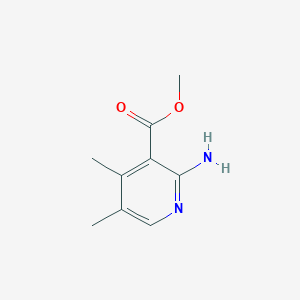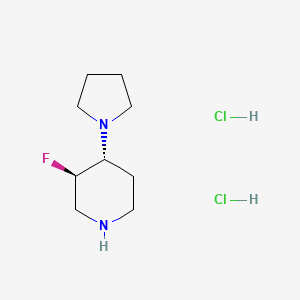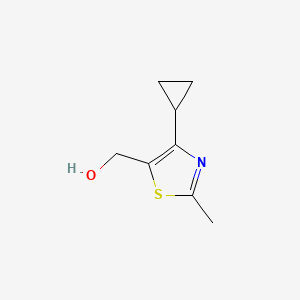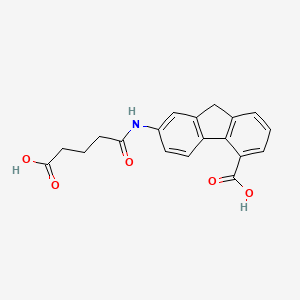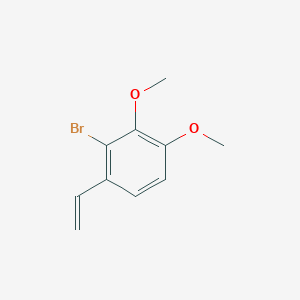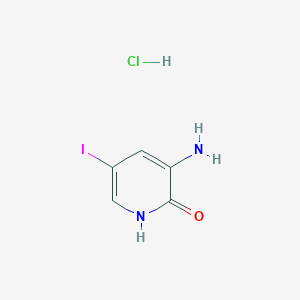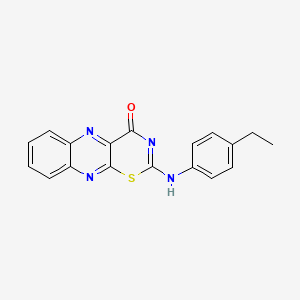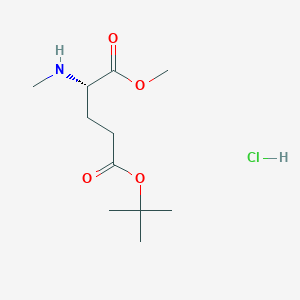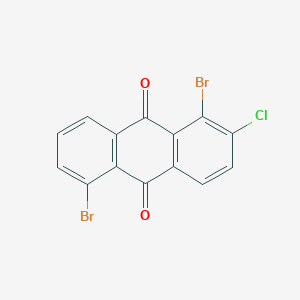
1,5-Dibromo-2-chloroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromo-2-chloroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the anthracene ring, which significantly alters its chemical and physical properties. Anthracene derivatives, including this compound, are widely studied for their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-chloroanthracene-9,10-dione typically involves the bromination and chlorination of anthracene-9,10-dione. One common method is the electrophilic aromatic substitution reaction, where anthracene-9,10-dione is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibromo-2-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups replacing the bromine and chlorine atoms .
Scientific Research Applications
1,5-Dibromo-2-chloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of 1,5-Dibromo-2-chloroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its potential anticancer activity. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dibromoanthracene-9,10-dione
- 2-Chloroanthracene-9,10-dione
- 1,5-Dichloroanthracene-9,10-dione
Uniqueness
1,5-Dibromo-2-chloroanthracene-9,10-dione is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
61601-45-4 |
|---|---|
Molecular Formula |
C14H5Br2ClO2 |
Molecular Weight |
400.45 g/mol |
IUPAC Name |
1,5-dibromo-2-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Br2ClO2/c15-8-3-1-2-6-10(8)13(18)7-4-5-9(17)12(16)11(7)14(6)19/h1-5H |
InChI Key |
HXRYTUAMRJTGOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B13134578.png)
![6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13134591.png)
